N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
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Overview
Description
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a nitrophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 4,5-dimethoxy-2-nitrobenzaldehyde, which is then subjected to a series of reactions to introduce the piperidine ring and the benzamide group. Key reagents used in these steps include sodium borohydride (NaBH4) for reduction and hydrochloric acid (HCl) for acidification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced using agents like NaBH4 to yield corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include NaBH4 for reduction, manganese (IV) oxide (MnO2) for oxidation, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with NaBH4 can yield amines, while oxidation with MnO2 can produce nitroso derivatives.
Scientific Research Applications
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol
- 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
- 1-(4,5-Dimethoxy-2-nitrophenyl)diazoethane
Uniqueness
Compared to these similar compounds, N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide is unique due to its combination of a piperidine ring and a benzamide moiety. This structural complexity contributes to its diverse range of applications and potential biological activities .
Properties
IUPAC Name |
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c1-31-20-14-17(19(26(29)30)15-21(20)32-2)13-18(23(28)25-11-7-4-8-12-25)24-22(27)16-9-5-3-6-10-16/h3,5-6,9-10,13-15H,4,7-8,11-12H2,1-2H3,(H,24,27)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWIMXMFLDLOJC-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(\C(=O)N2CCCCC2)/NC(=O)C3=CC=CC=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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